molecular formula C14H21NO2 B12601464 N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide CAS No. 918107-03-6

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide

Cat. No.: B12601464
CAS No.: 918107-03-6
M. Wt: 235.32 g/mol
InChI Key: PFEDUUBTWPUCBP-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide typically involves the reaction of 2,6-dimethylaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

918107-03-6

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide

InChI

InChI=1S/C14H21NO2/c1-10-7-6-8-11(2)13(10)15(17)12(16)9-14(3,4)5/h6-8,17H,9H2,1-5H3

InChI Key

PFEDUUBTWPUCBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)CC(C)(C)C)O

Origin of Product

United States

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